molecular formula C7H12N2OS B12824287 2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one

2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one

Cat. No.: B12824287
M. Wt: 172.25 g/mol
InChI Key: PXLHOWKZSUWGOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one is a heterocyclic compound that belongs to the class of thiohydantoins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one typically involves the reaction of dehydroabietylamine with isothiocyanate and ethyl bromoacetate. The reaction conditions include the sequential addition of reagents, which leads to the formation of the desired product . The process can be optimized by adjusting the reaction temperature, solvent, and reaction time to achieve higher yields and purity.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up by using industrial reactors and optimizing the reaction parameters to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Scientific Research Applications

2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase, which are crucial for bacterial survival and replication . The compound’s ability to bind to these targets disrupts their normal function, leading to antibacterial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Unlike other thiohydantoins, it has shown promising results in antibacterial and anticancer studies, making it a valuable compound for further research and development .

Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

2-methyl-1-(2-sulfanylideneimidazolidin-1-yl)propan-1-one

InChI

InChI=1S/C7H12N2OS/c1-5(2)6(10)9-4-3-8-7(9)11/h5H,3-4H2,1-2H3,(H,8,11)

InChI Key

PXLHOWKZSUWGOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCNC1=S

Origin of Product

United States

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